N-([2,3'-bipyridin]-4-ylmethyl)-2-(2-chloro-6-fluorophenyl)acetamide
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Overview
Description
N-([2,3’-bipyridin]-4-ylmethyl)-2-(2-chloro-6-fluorophenyl)acetamide is a synthetic organic compound characterized by its complex structure, which includes a bipyridine moiety and a substituted acetamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-4-ylmethyl)-2-(2-chloro-6-fluorophenyl)acetamide typically involves multiple steps:
Formation of the Bipyridine Intermediate: The bipyridine moiety can be synthesized through a coupling reaction of 2-bromopyridine with 3-bromopyridine using a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling).
Substitution Reaction: The bipyridine intermediate is then reacted with a suitable alkylating agent to introduce the 4-ylmethyl group.
Acetamide Formation: The final step involves the reaction of the substituted bipyridine with 2-chloro-6-fluorobenzoyl chloride in the presence of a base (e.g., triethylamine) to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bipyridine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the acetamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Conversion to amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, N-([2,3’-bipyridin]-4-ylmethyl)-2-(2-chloro-6-fluorophenyl)acetamide is used as a ligand in coordination chemistry, forming complexes with transition metals
Biology
The compound’s structure suggests potential interactions with biological macromolecules, making it a candidate for studies in molecular biology. It can be used to probe protein-ligand interactions and enzyme inhibition.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the design of novel sensors and diagnostic tools.
Mechanism of Action
The mechanism of action of N-([2,3’-bipyridin]-4-ylmethyl)-2-(2-chloro-6-fluorophenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The bipyridine moiety can chelate metal ions, influencing the activity of metalloenzymes. The acetamide group may form hydrogen bonds with amino acid residues in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- N-([2,2’-bipyridin]-4-ylmethyl)-2-(2-chlorophenyl)acetamide
- N-([2,3’-bipyridin]-4-ylmethyl)-2-(2-fluorophenyl)acetamide
- N-([2,3’-bipyridin]-4-ylmethyl)-2-(2-chloro-4-fluorophenyl)acetamide
Uniqueness
N-([2,3’-bipyridin]-4-ylmethyl)-2-(2-chloro-6-fluorophenyl)acetamide is unique due to the specific positioning of the chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This unique structure may result in distinct binding affinities and selectivities compared to similar compounds.
Conclusion
N-([2,3’-bipyridin]-4-ylmethyl)-2-(2-chloro-6-fluorophenyl)acetamide is a versatile compound with significant potential in various scientific fields. Its complex structure allows for diverse chemical reactions and applications, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O/c20-16-4-1-5-17(21)15(16)10-19(25)24-11-13-6-8-23-18(9-13)14-3-2-7-22-12-14/h1-9,12H,10-11H2,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUQBPBSTJYFDD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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